![molecular formula C19H14ClFN2O6S B2422708 Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-63-3](/img/structure/B2422708.png)
Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a chlorophenyl group, an ethyl ester group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazine ring would likely contribute to the rigidity of the molecule, while the sulfonyl, ethyl ester, and fluorophenyl groups could potentially participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and ethyl ester groups could affect its solubility, while the fluorophenyl group could influence its reactivity .Scientific Research Applications
Synthesis and Characterization for Potential Applications
Synthesis Methods : Research shows diverse synthetic methods to produce compounds with potential antibacterial and antifungal activities. These methods involve reactions with hydrazine hydrate, aryl isothiocyanates, and other organic compounds. Such compounds have been evaluated for their effectiveness against various bacteria and fungi, indicating their potential in antimicrobial research (Desai, Shihora, & Moradia, 2007).
Molecular Structures and Characterization : Studies involving single-crystal X-ray diffraction and other spectroscopic methods have been conducted to understand the molecular structure and stability of related compounds. These studies provide insights into the physical and chemical properties essential for their potential applications in various fields (Achutha et al., 2017).
Antimicrobial Activity : Several derivatives of related compounds have shown antimicrobial activities. These include the study of 4-oxo-thiazolidine derivatives and their potential as antimicrobial agents (Patel, Mistry, & Desai, 2009).
Molecular Docking and Biological Activity : Molecular docking studies have been performed to assess the interaction of these compounds with biological molecules. This is crucial for understanding their potential as drugs or drug candidates, especially in fields like antibacterial research and treatment of diseases like type II diabetes (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O6S/c1-2-28-19(25)18-15(29-30(26,27)16-6-4-3-5-14(16)20)11-17(24)23(22-18)13-9-7-12(21)8-10-13/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSVMPZSGRJHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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